5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical used for proteomics research . It has a molecular formula of C14H15N5OS2 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H15N5OS2. It includes a thieno[2,3-b]pyridin-2-yl group, a tetrahydrofuran-2-ylmethyl group, and a 1,2,4-triazole-3-thiol group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 333.44 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis and Biological Activity
A pivotal aspect of research on triazole derivatives, including compounds with structural similarities to the specified chemical, involves their synthesis and evaluation for antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles, evaluating their antimicrobial efficacy. They found that these compounds exhibited good to moderate activity against various microbes, highlighting the potential of such chemicals in developing antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antimicrobial and Antifungal Applications
Further research by Dave et al. (2007) into thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole demonstrated significant antimicrobial and antitubercular activities. These findings underscore the therapeutic potential of triazole derivatives in treating infectious diseases (Dave, Purohit, Akbari, & Joshi, 2007).
Corrosion Inhibition
The structural framework of triazole compounds has also been studied for its application in corrosion inhibition. Ansari, Quraishi, and Singh (2014) explored Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel, demonstrating the chemical's efficacy in protecting against corrosion in acidic environments. This research illustrates the compound's industrial applications, particularly in extending the lifespan of metal structures and components (Ansari, Quraishi, & Singh, 2014).
Future Directions
Properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS2/c15-10-9-4-1-5-16-13(9)22-11(10)12-17-18-14(21)19(12)7-8-3-2-6-20-8/h1,4-5,8H,2-3,6-7,15H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYCSPLKFIUIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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